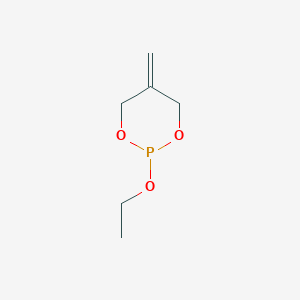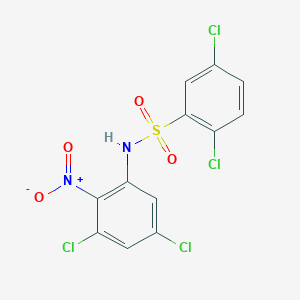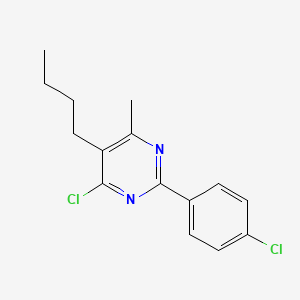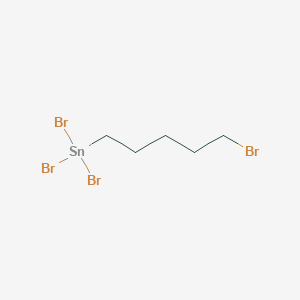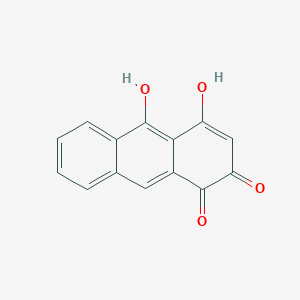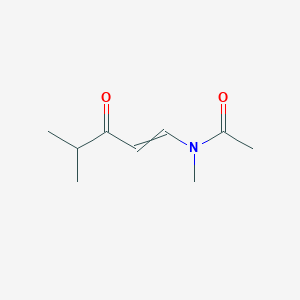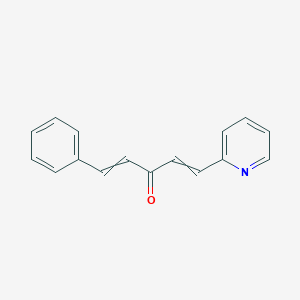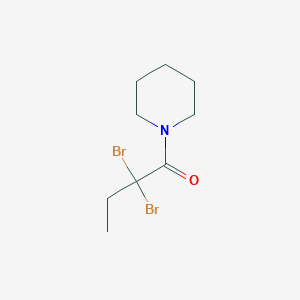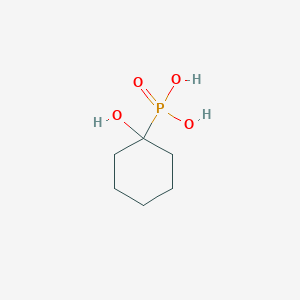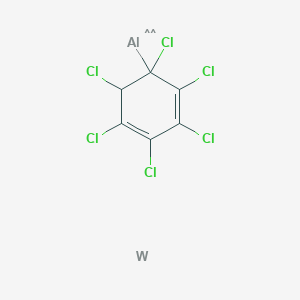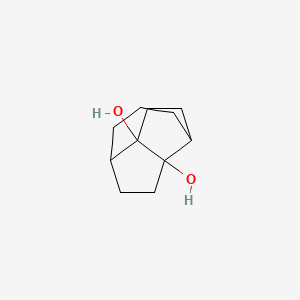
Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure and properties make it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol typically involves multi-step organic reactions. Common starting materials might include cycloalkenes and diols. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
化学反应分析
Types of Reactions
Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action for Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to Tetrahydro-1,4-propanopentalene-3a,6a(1H,4H)-diol might include other tetrahydro derivatives and diols with comparable structures.
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and the specific properties it exhibits. These unique characteristics make it a valuable compound for research and application in various fields.
属性
CAS 编号 |
61206-15-3 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
tricyclo[6.3.0.04,11]undecane-1,11-diol |
InChI |
InChI=1S/C11H18O2/c12-10-7-5-9-3-1-2-8(10)4-6-11(9,10)13/h8-9,12-13H,1-7H2 |
InChI 键 |
LBOMNDXFGDILGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC3(C2(CCC3C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

